2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride 2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707602-59-2
VCID: VC6959570
InChI: InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-3-10(9-11)12-16-13(18)14(17-12)5-7-15-8-6-14;/h2-4,9,15H,5-8H2,1H3,(H,16,17,18);1H
SMILES: COC1=CC=CC(=C1)C2=NC3(CCNCC3)C(=O)N2.Cl
Molecular Formula: C14H18ClN3O2
Molecular Weight: 295.77

2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

CAS No.: 1707602-59-2

Cat. No.: VC6959570

Molecular Formula: C14H18ClN3O2

Molecular Weight: 295.77

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride - 1707602-59-2

Specification

CAS No. 1707602-59-2
Molecular Formula C14H18ClN3O2
Molecular Weight 295.77
IUPAC Name 2-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Standard InChI InChI=1S/C14H17N3O2.ClH/c1-19-11-4-2-3-10(9-11)12-16-13(18)14(17-12)5-7-15-8-6-14;/h2-4,9,15H,5-8H2,1H3,(H,16,17,18);1H
Standard InChI Key LWRMSKCOVSXPPY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC3(CCNCC3)C(=O)N2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is formally identified as 2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, with the molecular formula C₁₄H₁₈ClN₃O₂ . Its spirocyclic architecture features a piperidine ring fused to a tetrahydropyrimidine system, with a methoxyphenyl substituent at the 2-position and a hydrochloride salt form enhancing stability . The International Union of Pure and Applied Chemistry (IUPAC) name reflects the spiro junction at the 4,5-position and the enone moiety within the triaza system.

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this specific compound is unavailable, analogous 1,3,8-triazaspiro[4.5]decane derivatives exhibit chair conformations in the piperidine ring and planarity in the tetrahydropyrimidine segment . The methoxy group at the 3-position of the phenyl ring likely influences electronic distribution, affecting reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves multistep organic reactions, as inferred from patented methodologies for related spiro compounds . A representative approach includes:

  • Formation of the Spiro Core: Cyclocondensation of 4-piperidone derivatives with urea or thiourea under acidic conditions generates the triazaspiro[4.5]decane skeleton .

  • Introduction of the Methoxyphenyl Group: Electrophilic aromatic substitution or Ullmann-type coupling attaches the 3-methoxyphenyl moiety to the spiro system .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in polar solvents yields the final crystalline product .

Optimization Challenges

Key challenges include controlling regioselectivity during spiro ring formation and minimizing byproducts during aryl group incorporation. Patent US3238216A highlights the use of sodium carbonate and potassium iodide as catalysts in similar syntheses, achieving yields of 60–75% after recrystallization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) and 4-methyl-2-pentanone . Stability studies recommend storage at 2–8°C under inert gas to prevent degradation, with a shelf life of 6 months at -80°C .

Table 1: Physicochemical Profile

PropertyValueSource
Molecular Weight296 g/mol
Melting PointNot reported
Solubility (DMSO)≥10 mM
LogP (Predicted)2.1

Spectroscopic Characterization

  • NMR: Predicted signals include a singlet for the methoxy protons (δ 3.8 ppm) and aromatic resonances between δ 6.7–7.4 ppm .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 296.1 .

Mass (mg)Volume for 1 mM (mL)
13.378
516.892
1033.784

Analytical and Regulatory Status

Quality Control Methods

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient (tR ≈ 8.2 min) .

  • Elemental Analysis: Theoretical C 56.8%, H 6.1%, N 14.2%; deviations <0.5% indicate purity .

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